
3beta,7alpha-Dihydroxycholest-5-enoic acid-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3beta,7alpha-Dihydroxycholest-5-enoic acid-d3 is a deuterated derivative of 3beta,7alpha-dihydroxycholest-5-enoic acid. This compound is produced in the brain and is a constituent of the cerebrospinal fluid. It is a derivative of (25R)26-hydroxycholesterol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3beta,7alpha-Dihydroxycholest-5-enoic acid-d3 involves the incorporation of deuterium into the parent compound, 3beta,7alpha-dihydroxycholest-5-enoic acid. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve multiple steps of organic synthesis, including protection and deprotection of functional groups, oxidation, and reduction reactions .
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities that can handle the complex synthesis and purification processes required for deuterated compounds. These facilities use advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3beta,7alpha-Dihydroxycholest-5-enoic acid-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
3beta,7alpha-Dihydroxycholest-5-enoic acid-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying metabolic pathways and reaction mechanisms.
Biology: Investigated for its role in the brain and cerebrospinal fluid, particularly in relation to cholesterol metabolism and neurological diseases.
Medicine: Used as an internal standard in mass spectrometry for the quantification of cholesterol metabolites.
Industry: Employed in the development of new pharmaceuticals and diagnostic tools
Mecanismo De Acción
The mechanism of action of 3beta,7alpha-Dihydroxycholest-5-enoic acid-d3 involves its interaction with various molecular targets and pathways in the brain. As a derivative of (25R)26-hydroxycholesterol, it is involved in cholesterol metabolism and can cross the blood-brain barrier. This compound may influence the synthesis and degradation of cholesterol, as well as the formation of bile acids and other metabolites .
Comparación Con Compuestos Similares
Similar Compounds
3beta,7alpha-Dihydroxycholest-5-enoic acid: The non-deuterated parent compound.
(25R)26-Hydroxycholesterol: A related cholesterol metabolite.
3beta,7beta-Dihydroxy-5-cholestenoic acid: Another derivative with different stereochemistry.
Uniqueness
3beta,7alpha-Dihydroxycholest-5-enoic acid-d3 is unique due to its deuterium labeling, which makes it particularly useful in scientific research. The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying metabolic pathways and drug development .
Propiedades
Fórmula molecular |
C27H44O4 |
|---|---|
Peso molecular |
435.7 g/mol |
Nombre IUPAC |
(6R)-6-[(3S,7S,8S,9S,10R,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(trideuteriomethyl)heptanoic acid |
InChI |
InChI=1S/C27H44O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h15-17,19-24,28-29H,5-14H2,1-4H3,(H,30,31)/t16-,17?,19+,20-,21+,22+,23-,24+,26+,27-/m1/s1/i2D3 |
Clave InChI |
GYJSAWZGYQXRBS-SEXWDPGFSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)C(=O)O |
SMILES canónico |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one](/img/structure/B15140333.png)
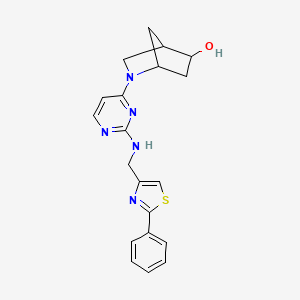
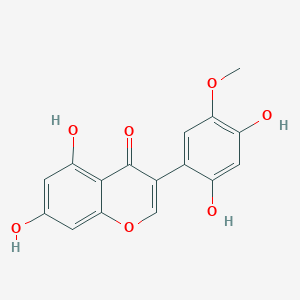


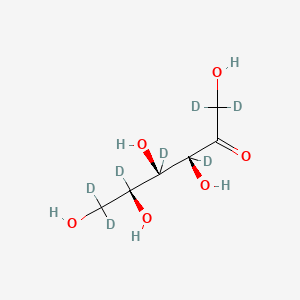
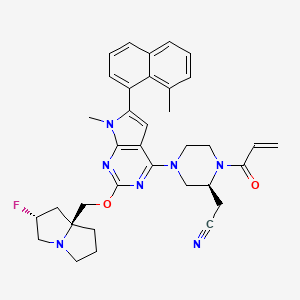
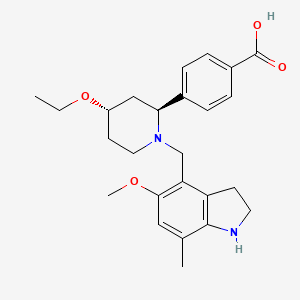
![benzyl N-[(2S)-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]hexan-2-yl]carbamate](/img/structure/B15140393.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15140397.png)
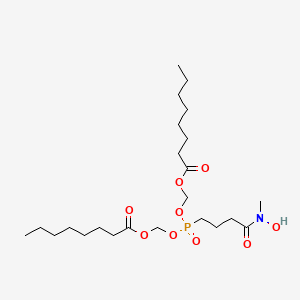
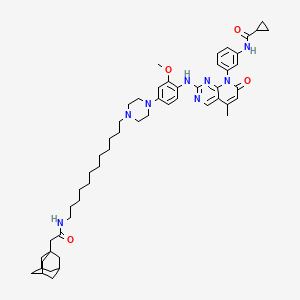
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-pyridin-3-ylpyrrolidin-1-yl)-1H-purin-6-one](/img/structure/B15140408.png)
![ethyl 4-(5-acrylamido-2-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B15140409.png)
